

# Unraveling the Molecular Architecture and Mechanism of CTX-712: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical structure, mechanism of action, and preclinical efficacy of **CTX-712**, also known as Rogocekib. **CTX-712** is a first-inclass, orally bioavailable, and highly potent pan-inhibitor of CDC-like kinases (CLKs), a family of dual-specificity protein kinases that play a crucial role in the regulation of RNA splicing. Dysregulation of RNA splicing is increasingly recognized as a hallmark of various cancers, making CLK a compelling therapeutic target.

# **Chemical Structure and Properties**

CTX-712 (Rogocekib) is a synthetic organic small molecule. Its chemical formula is  $C_{19}H_{17}FN_8O_2$  with a molecular weight of 408.40 g/mol . The structure features a 1H-imidazo[4,5-b]pyridine scaffold.

IUPAC Name: (R)-2-(1-fluoroethyl)-5-((6-(4-methoxypyrrolo[2,1-f][1][2][3]triazin-5-yl)-2-methyl-1H-imidazo[4,5-b]pyridin-1-yl)methyl)-1,3,4-oxadiazole[4]



Click to download full resolution via product page

Figure 1: Chemical Structure of CTX-712 (Rogocekib).

# Mechanism of Action: Targeting the Spliceosome through CLK Inhibition

CTX-712 exerts its anti-neoplastic effects by inhibiting the kinase activity of the CLK family, which includes CLK1, CLK2, CLK3, and CLK4. These kinases are critical for the phosphorylation of serine/arginine-rich (SR) proteins, which are essential components of the spliceosome, the cellular machinery responsible for RNA splicing.

By inhibiting CLKs, **CTX-712** prevents the phosphorylation of SR proteins.[1][5] This disruption of the normal phosphorylation cycle of SR proteins leads to global alterations in RNA splicing, predominantly causing exon skipping.[5] The accumulation of these aberrant RNA transcripts induces cellular stress, ultimately leading to cancer cell death.[5]





Click to download full resolution via product page

Figure 2: Proposed Signaling Pathway of CTX-712.



## **Quantitative Data Summary**

The following tables summarize the in vitro and in vivo activity of CTX-712.

Table 1: In Vitro Kinase and Cell Line Inhibition

| Target | IC <sub>50</sub> (nM) | Cell Line         | IC50 (μM)                 |
|--------|-----------------------|-------------------|---------------------------|
| CLK1   | 0.69                  | K562 (CML)        | 0.15                      |
| CLK2   | 0.46                  | MV-4-11 (AML)     | 0.036                     |
| CLK3   | 3.4                   | Primary AML cells | 0.078 (average)           |
| CLK4   | 8.1                   | NCI-H1048 (SCLC)  | 0.075 (GI <sub>50</sub> ) |
| DYRK1A | 1.1                   |                   |                           |
| DYRK1B | 1.3                   | _                 |                           |
| ·      |                       |                   |                           |

Data sourced from[1]

[6][7]

Table 2: In Vivo Efficacy in Xenograft Models

| Xenograft Model                                                                    | Dosing Schedule                                       | Outcome                                                                                         |
|------------------------------------------------------------------------------------|-------------------------------------------------------|-------------------------------------------------------------------------------------------------|
| NCI-H1048 (SCLC)                                                                   | 25, 37.5, 50 mg/kg, PO, BID, twice weekly for 14 days | Significant, dose-dependent antitumor effects. T/C value of 6.2% at 50 mg/kg on day 14.  [6][7] |
| SRSF2 mutant PDX (AML)                                                             | 6.25, 12.5 mg/kg, PO, for two weeks                   | Significant dose-dependent tumor reduction and increased survival.[1]                           |
| PO: Per os (by mouth), BID:<br>Bis in die (twice a day), T/C:<br>Treatment/Control |                                                       |                                                                                                 |

## **Experimental Protocols**

Detailed methodologies for key experiments are provided below.



Check Availability & Pricing

# In Vitro CLK2 Kinase Inhibition Assay (LANCE Ultra TR-FRET)

This protocol is a representative method based on the LANCE Ultra Kinase Assay platform.





Click to download full resolution via product page

Figure 3: Experimental Workflow for CLK2 Kinase Inhibition Assay.



## Methodology:

### Reagent Preparation:

- Prepare a 2X working solution of recombinant CLK2 enzyme in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
- Prepare a 4X working solution of ULight<sup>™</sup>-labeled peptide substrate in kinase buffer.
- Prepare a 4X working solution of ATP in kinase buffer. The final ATP concentration should be at or near the K<sub>m</sub> for CLK2.
- Perform serial dilutions of CTX-712 in a suitable solvent (e.g., DMSO) and then dilute in kinase buffer to create 4X working solutions.
- Prepare a 4X stop solution containing EDTA in LANCE Detection Buffer.
- Prepare a 4X detection solution containing a Europium-labeled anti-phospho-substrate antibody in LANCE Detection Buffer.

#### · Kinase Reaction:

- In a 384-well microplate, add 2.5 μL of the 4X CTX-712 dilution.
- Add 2.5 μL of the 4X ULight-peptide substrate.
- Add 5 μL of the 2X CLK2 enzyme solution.
- Initiate the reaction by adding 2.5  $\mu$ L of the 4X ATP solution.
- Incubate the plate at room temperature for 60 minutes.

## Detection:

- $\circ$  Stop the reaction by adding 5 µL of the 4X EDTA stop solution.
- Incubate for 5 minutes at room temperature.
- Add 5 μL of the 4X Eu-antibody detection solution.



- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm. The ratio of these signals is used to calculate the degree of substrate phosphorylation.

## **Western Blot Analysis of Phosphorylated SR Proteins**

This protocol is a representative method for analyzing the phosphorylation status of SR proteins in cell lysates.

### Methodology:

- · Cell Culture and Lysis:
  - Culture NCI-H1048 cells to 70-80% confluency.
  - Treat cells with various concentrations of **CTX-712** or vehicle control for a specified time.
  - Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.
- SDS-PAGE and Protein Transfer:
  - Denature protein lysates by boiling in Laemmli sample buffer.
  - Separate proteins by SDS-PAGE on a polyacrylamide gel.
  - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody specific for phosphorylated SR proteins (e.g., anti-pan-phospho-SR) overnight at 4°C.



- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.

#### Detection:

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
- To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

## **NCI-H1048 Xenograft Model**

This protocol outlines a representative in vivo efficacy study.

### Methodology:

- Cell Implantation:
  - Harvest NCI-H1048 cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of RPMI-1640 and Matrigel).
  - Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., female athymic nude mice).
- Tumor Growth and Treatment:
  - Monitor tumor growth regularly using calipers.
  - When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
  - Administer CTX-712 orally at the desired doses (e.g., 25, 37.5, and 50 mg/kg) on a specified schedule (e.g., twice daily, twice a week). The vehicle control group receives the formulation without the active compound.



- Efficacy Evaluation:
  - Measure tumor volume and body weight throughout the study.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).
  - Calculate the tumor growth inhibition (TGI) or the ratio of the mean tumor volume of the treated group to the control group (T/C) to assess efficacy.

## Conclusion

CTX-712 (Rogocekib) is a promising, orally bioavailable pan-CLK inhibitor with a well-defined mechanism of action centered on the disruption of RNA splicing. Its potent in vitro and in vivo anti-tumor activity, particularly in models with splicing factor mutations, underscores its potential as a novel therapeutic agent for a range of malignancies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and clinical development of CTX-712 and other modulators of the spliceosome.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Rogocekib (CTX-712) | CLK2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. pubs.acs.org [pubs.acs.org]



 To cite this document: BenchChem. [Unraveling the Molecular Architecture and Mechanism of CTX-712: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831987#investigating-the-chemical-structure-of-ctx-712]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com